O-[(3-Pyridyl)methyl]hydroxylamine chemical properties
O-[(3-Pyridyl)methyl]hydroxylamine chemical properties
An In-Depth Technical Guide to O-[(3-Pyridyl)methyl]hydroxylamine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
O-[(3-Pyridyl)methyl]hydroxylamine is a bifunctional heterocyclic building block of significant interest to the medicinal chemistry community. Its structure uniquely combines the nucleophilic reactivity of an aminooxy group with the valuable pharmacophoric properties of a pyridine ring. This guide provides a comprehensive technical overview of its chemical properties, outlines a robust synthetic pathway, details methods for its characterization, and explores its application as a strategic component in the design of modern therapeutics, particularly kinase inhibitors. Detailed experimental protocols for its synthesis and a key derivatization reaction are provided to enable its practical application by researchers, scientists, and drug development professionals.
Introduction: A Strategic Building Block
In the landscape of drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. O-[(3-Pyridyl)methyl]hydroxylamine (also known as 3-[(aminooxy)methyl]pyridine) has emerged as a valuable reagent due to its dual-functionality. It possesses:
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A Nucleophilic Aminooxy Moiety (-ONH₂): This group serves as a potent and selective nucleophile for aldehydes and ketones, readily forming stable oxime ether linkages. This reaction is a cornerstone of bioorthogonal chemistry and provides a reliable method for conjugating the pyridyl fragment to a wide array of molecular scaffolds.
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A Pyridine Heterocycle: The pyridine ring is one of the most ubiquitous heterocycles in FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhances aqueous solubility, and can engage in crucial π-π stacking or metal coordination interactions within enzyme active sites.[2][3] Incorporating a pyridine moiety can significantly improve a compound's metabolic stability, permeability, and binding affinity.[1]
This combination makes O-[(3-Pyridyl)methyl]hydroxylamine a versatile tool for introducing a key pharmacophore, acting as a flexible linker, or serving as a reactive handle for further chemical elaboration.
Physicochemical and Computed Properties
The fundamental properties of O-[(3-Pyridyl)methyl]hydroxylamine are summarized below. The compound is most commonly supplied and handled as its hydrochloride salt to improve stability and handling, though the free base is used in many reactions.
| Property | Value | Reference(s) |
| IUPAC Name | O-(pyridin-3-ylmethyl)hydroxylamine | [4] |
| Synonyms | 3-[(aminooxy)methyl]pyridine, (3-Pyridylmethoxy)amine | [4] |
| CAS Number | 37832-20-5 (Free Base) | [4] |
| Molecular Formula | C₆H₈N₂O | [4] |
| Molecular Weight | 124.14 g/mol | [4] |
| Topological Polar Surface Area | 48.1 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
| XLogP3 | -0.2 | [4] |
Chemical Structure and Reactivity Profile
The reactivity of O-[(3-Pyridyl)methyl]hydroxylamine is governed by two key features: the nucleophilic oxygen of the aminooxy group and the basic nitrogen of the pyridine ring.
Figure 1: Key structural and reactive features of O-[(3-Pyridyl)methyl]hydroxylamine.
Oxime Ether Formation
The primary and most synthetically valuable reaction is the condensation with aldehydes and ketones.[5] The reaction proceeds via nucleophilic attack of the terminal nitrogen onto the carbonyl carbon, followed by dehydration to yield a stable O-alkyl oxime ether. This reaction is typically fast and high-yielding, often requiring only mild conditions, such as refluxing in ethanol or methanol, sometimes with a catalytic amount of acid to facilitate dehydration.[6] The resulting C=N double bond can exist as E/Z isomers.
Properties of the Pyridine Moiety
The pyridine ring imparts critical drug-like properties. The nitrogen atom at the 1-position has a pKa similar to pyridine itself (~5.2), making it a weak base that can be protonated at physiological pH. This basic center can form crucial hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser) in a protein's active site, significantly enhancing binding affinity.[1] Furthermore, its polarity aids in improving the overall solubility profile of the parent molecule.
Synthesis and Purification
While numerous methods exist for the preparation of O-alkylhydroxylamines, a reliable and scalable approach for O-[(3-Pyridyl)methyl]hydroxylamine is the Gabriel synthesis, which avoids the direct alkylation of hydroxylamine and minimizes side products.[7] This method involves the N-alkylation of a hydroxylamine surrogate, such as N-hydroxyphthalimide, followed by deprotection.
Figure 2: Workflow for the synthesis of O-[(3-Pyridyl)methyl]hydroxylamine.
Protocol: Synthesis via N-Alkylation of N-Hydroxyphthalimide
This two-step protocol is a robust method adapted from established procedures for Gabriel-type synthesis of O-alkylhydroxylamines.[8]
Step 1: Synthesis of N-((pyridin-3-yl)methoxy)phthalimide
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To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add a suitable base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq).
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Stir the resulting mixture at room temperature for 15 minutes until a clear solution is formed.
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Add 3-(Chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture. Note: The free base can also be used, adjusting stoichiometry accordingly.
-
Heat the reaction mixture to 50-60 °C and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-4 hours).
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly in the next step or purified by crystallization.
Step 2: Hydrazinolysis to O-[(3-Pyridyl)methyl]hydroxylamine
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Dissolve the crude N-((pyridin-3-yl)methoxy)phthalimide from the previous step in ethanol (~0.4 M).
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To this solution, add hydrazine monohydrate (1.5 - 2.0 eq) dropwise at room temperature.
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Heat the mixture to reflux and maintain for 1-2 hours. A white precipitate (phthalhydrazide) will form.
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Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the mixture to room temperature and filter off the phthalhydrazide precipitate, washing the solid with cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography, typically using a dichloromethane/methanol gradient, to afford the pure O-[(3-Pyridyl)methyl]hydroxylamine.
Analytical Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra are the gold standard, predicted data can serve as a reliable guide.
| Technique | Expected Observations |
| ¹H NMR | Predicted Chemical Shifts (400 MHz, CDCl₃): - δ ~8.5-8.6 (m, 2H, Pyridine H2, H6)- δ ~7.7 (m, 1H, Pyridine H4)- δ ~7.3 (m, 1H, Pyridine H5)- δ ~5.4 (br s, 2H, -ONH₂ )- δ ~4.8 (s, 2H, -CH₂ -O) |
| ¹³C NMR | Predicted Chemical Shifts (100 MHz, CDCl₃): - δ ~149.0, ~148.5 (Pyridine C2, C6)- δ ~135.5 (Pyridine C4)- δ ~133.0 (Pyridine C3)- δ ~123.5 (Pyridine C5)- δ ~74.0 (-C H₂-O) |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 125.07 |
| FT-IR | Characteristic peaks for N-H stretch (~3300 cm⁻¹), C-H aromatic/aliphatic (~3100-2800 cm⁻¹), C=N/C=C aromatic (~1600-1400 cm⁻¹), and C-O stretch (~1050 cm⁻¹). |
Note: NMR predictions are generated using standard algorithms and may vary from experimental values.[9][10]
Applications in Drug Discovery: A Case Study in Kinase Inhibitors
The pyridyl moiety is a well-established pharmacophore in the design of kinase inhibitors, where it often forms a key hydrogen bond with the "hinge" region of the ATP binding site.[11][12] O-[(3-Pyridyl)methyl]hydroxylamine serves as a versatile building block to introduce this feature.
A prominent example of its application is in the development of Janus kinase (JAK) inhibitors, which are targets for inflammatory and autoimmune diseases.[13] In patented scaffolds, this building block is used to construct complex molecules where the pyridyl group is positioned to interact with the kinase hinge. The aminooxy group is reacted with a ketone on the core scaffold to form a stable oxime ether linker, demonstrating the reagent's primary utility.
The general strategy involves:
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Scaffold Synthesis: A core molecule containing a ketone functional group is synthesized.
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Oxime Formation: The core is condensed with O-[(3-Pyridyl)methyl]hydroxylamine.
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Pyridyl Interaction: The newly installed pyridylmethyl group serves as the hinge-binding element of the final inhibitor.
This modular approach allows for rapid diversification of inhibitor libraries by varying the core scaffold while maintaining the essential pyridyl interaction.
Standard Protocol: Oxime Ether Formation
This protocol describes a general, self-validating procedure for the reaction of O-[(3-Pyridyl)methyl]hydroxylamine with a generic aldehyde or ketone.
Figure 3: General workflow for oxime ether formation.
Methodology:
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the carbonyl-containing compound (1.0 eq) in a suitable solvent such as absolute ethanol (to a concentration of ~0.2-0.5 M).
-
Addition: Add O-[(3-Pyridyl)methyl]hydroxylamine (1.1 eq) to the solution. If the hydroxylamine is supplied as a hydrochloride salt, pre-neutralize it with one equivalent of a base like triethylamine or add a base such as sodium acetate to the reaction mixture.
-
Catalysis (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 5 mol%) to the mixture to facilitate the dehydration step.
-
Reaction: Heat the mixture to reflux (typically ~80 °C for ethanol) and stir.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the limiting carbonyl compound. Reactions are often complete within 1-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove acetic acid) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to yield the pure oxime ether.
Safety, Handling, and Storage
O-[(3-Pyridyl)methyl]hydroxylamine and its salts should be handled with appropriate care in a well-ventilated fume hood.
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Hazards: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It can cause skin irritation and serious eye damage.[4]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8 °C. It should be protected from light and moisture.
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